N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-4-3-10(15)6-11(12)16/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXVKLHPPOSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with fluorine atoms using a fluorinating agent such as Selectfluor.
Attachment of the Dimethylpyrimidinylthio Group: This can be done by reacting the intermediate compound with a thiol derivative of dimethylpyrimidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or allosteric sites, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both difluorophenyl and dimethylpyrimidinylthio groups can influence its reactivity, stability, and interaction with biological targets.
Biological Activity
N-(2,4-Difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₃F₂N₅S
- Molecular Weight : 277.28 g/mol
- CAS Number : 332938-04-2
- MDL Number : MFCD02732135
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antitumor Activity : Many derivatives have shown potential antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays .
- Antimicrobial Activity : The compound's structure suggests it may possess antibacterial and antifungal properties. Studies have demonstrated that related compounds exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
A study evaluated the antitumor effects of various synthesized derivatives in 2D and 3D cell culture systems. The following table summarizes the IC50 values for selected compounds against human lung cancer cell lines:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings indicate that certain derivatives exhibit potent antitumor activity, particularly in the A549 cell line, which is indicative of their potential as therapeutic agents .
Antimicrobial Activity
In another study focusing on antimicrobial properties, synthesized compounds were tested against various strains of bacteria and fungi, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . This broad-spectrum activity highlights the potential for these compounds in treating infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 4,6-dimethylpyrimidin-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(2,4-difluorophenyl)acetamide) in ethanol under reflux with a base like KOH. Reaction progress is monitored via TLC, followed by solvent evaporation, precipitation in cold water, and recrystallization from methanol/ethyl acetate (1:1) for high-purity crystals .
- Key considerations : Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1 thiol-to-chloroacetamide) to minimize by-products. Purity is confirmed via melting point analysis, NMR, and HPLC .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C–S bond: ~1.75–1.81 Å) and dihedral angles between pyrimidine and phenyl rings (e.g., 42–67°) to confirm molecular geometry .
- NMR/IR spectroscopy : Validate functional groups (e.g., sulfanyl S–H stretch at ~2550 cm⁻¹ in IR; acetamide NH signal at δ 10–12 ppm in ¹H NMR) .
Q. What are the common crystallization conditions for obtaining high-quality crystals?
- Solvent systems : Use slow evaporation of methanol/ethyl acetate (1:1) or chloroform/acetone (1:5) mixtures to grow block-like or prismatic crystals .
- Temperature control : Room-temperature evaporation minimizes thermal stress, improving crystal lattice integrity .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Hydrogen-bonding networks : Intramolecular N–H⋯N bonds stabilize folded conformations, while intermolecular N–H⋯O/S interactions (e.g., N–H⋯S: ~3.2 Å) drive 3D packing. Use PLATON or Mercury to visualize packing motifs .
- Example data :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯N (intra) | 2.89 | 155 |
| N–H⋯S (inter) | 3.21 | 162 |
| Source: Adapted from |
Q. How can structural analogs guide structure-activity relationship (SAR) studies for bioactivity?
- Substituent effects : Compare analogs with varying phenyl substituents (e.g., 4-chloro, 3-chloro, 4-fluoro) to assess how electronic/steric properties influence bioactivity. For example:
| Substituent (R) | Bioactivity (IC₅₀, μM) |
|---|---|
| 2,4-difluoro | TBD (hypothetical) |
| 4-chloro | 12.5 (LOX inhibition) |
| 4-fluoro | 18.9 (BChE inhibition) |
| Data inspired by |
- Methodology : Synthesize derivatives systematically and assay against targets (e.g., LOX, BChE) .
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., fungal lanosterol demethylase for antifungal studies). Focus on sulfanyl and difluorophenyl moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
Q. How can conflicting crystallographic data (e.g., torsional angles) be resolved?
- Case study : In related compounds, pyrimidine-phenyl dihedral angles vary from 42° to 67° due to intramolecular H-bonding differences. Use SHELXL refinement with high-resolution data (R < 0.05) and Hirshfeld surface analysis to validate outliers .
- Contradiction resolution : Cross-validate with DFT-optimized geometries to distinguish experimental artifacts from true conformational flexibility .
Q. What experimental designs are recommended for probing biological activity?
- Enzyme assays : Test inhibitory activity against α-glucosidase (diabetes) or LOX/BChE (neurodegeneration) using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Antifungal screening : Use microdilution assays against Candida albicans and Aspergillus fumigatus, referencing triazole-based antifungals as positive controls .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
